molecular formula C18H16N6O2 B103122 Disperse Red 73 CAS No. 16889-10-4

Disperse Red 73

Cat. No. B103122
CAS RN: 16889-10-4
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
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Description

Disperse Red 73, also known as C.I. Disperse Red 73 or C.I. 11116, is a single azo class dye . It is a bright red-blue light, dark red powder . It is soluble in ethanol, acetone, and benzene . It is used for dyeing acetate and polyester .


Synthesis Analysis

Disperse Red 73 is synthesized by the diazotization and azo coupling of 2-Cyano-4-nitroaniline and N-ethyl-N-cyanoethylaniline .


Molecular Structure Analysis

The molecular structure of Disperse Red 73 is C18H16N6O2, with a molecular weight of 348.36 . A study analyzed the molecular structure, UV-visible spectra, and optical properties of Disperse Red 73 using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .


Chemical Reactions Analysis

The mechanisms of hydroxyl radical (·OH) degradation of Disperse Red 73 were investigated using DFT calculations . The study examined the comparative feasibility of ·OH attack at the azo (N=N) site or on a > C–N group .


Physical And Chemical Properties Analysis

Disperse Red 73 is a dark red powder that is soluble in ethanol, acetone, and benzene . It has good fastness and levelness, making it suitable for various dyeing methods .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

Disperse Red 73, along with other dyes like Disperse Yellow 119 and Disperse Blue 183, has been studied for its solubility in supercritical carbon dioxide. This research is crucial for the development of supercritical fluid dyeing technology. The solubility of these dyes in supercritical CO2 was found to increase with pressure and temperature and is influenced by the molecular polarity of the dyes. This information is vital for optimizing dyeing processes in industrial applications (Dong, Xu, Lu, & Lin, 2010); (Zheng, Xu, Lu, & Lin, 2010).

Crystal Structure Analysis

The crystal structures of Disperse Red 73 have been determined using single-crystal X-ray diffraction analysis. This type of research provides insights into the molecular structure of the dye, which is essential for understanding its properties and behavior in various applications (Lee et al., 2009).

Effects on Dyeing Thermodynamics

Studies have investigated the effects of microencapsulation on the dyeing thermodynamics of disperse dyes, including Disperse Red 73. This research explores how microencapsulation impacts parameters like the partition coefficient and standard affinity, which are critical for the dyeing process and the quality of dyed materials (Juan, 2011).

Fluorescence Emission Studies

The fluorescence emission of Disperse Red 73 in solution at room temperature has been reported. Such studies are significant for understanding the optical properties of the dye, which could have implications for its use in various photonic and optical applications (Toro et al., 2008).

Photophysics in Mixed Dye Systems

Research on the photophysics of mixed systems of red disperse dyes, including Disperse Red 73, has been conducted. This research is important for understanding how dyes interact when used in combinations, particularly in outdoor environments where photostability is crucial (Kim et al., 2021).

Nonlinear Optical Effects

The nonlinear optical response of materials containing Disperse Red 73 has been investigated. This type of research is essential for the development of optical devices that utilize the nonlinear optical properties of dyes for various applications (Rangel-Rojo et al., 1998).

Safety And Hazards

The safety data sheet for Disperse Red 73 advises handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also recommends avoiding dust formation and breathing mist, gas, or vapors .

Future Directions

A study suggested that Disperse Red 73 and other D-π-A conjugated organic dye molecules are promising candidates for tailor-made photonic and optoelectronic device development due to their large polarizability response .

properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Red 73

CAS RN

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fantagen-rubine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE RED 73
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
P Dong, M Xu, X Lu, C Lin - Fluid phase equilibria, 2010 - Elsevier
… (Disperse Red 73 + CO 2 and Disperse Yellow 119 + CO 2 ) and ternary (Disperse Red 73 … the solubilities of Disperse Yellow 119 and Disperse Red 73, respectively. The solubility data …
Number of citations: 42 www.sciencedirect.com
JE Lee, HJ Kim, MR Han, SY Lee, WJ Jo, SS Lee… - Dyes and …, 2009 - Elsevier
… In summary, the single crystals of CI Disperse Red 65 and Disperse Red 73 were grown and their crystal structures were characterized by X-ray analysis. In view of the single molecule …
Number of citations: 20 www.sciencedirect.com
V Buscio, S Brosillon, J Mendret, M Crespi… - Materials, 2015 - mdpi.com
… Taking into account these considerations, this paper investigates the potential use of a photocatalytic membrane reactor for the degradation of CI Disperse Red 73 (DR73) using TiO 2 in …
Number of citations: 50 www.mdpi.com
J Zheng, XU Mingxian, LU Xueyan… - Chinese Journal of …, 2010 - Elsevier
… However, there is no crossover pressure for CI Disperse Red 73. The solubilities are also affected by molecular polarity of dyes. The co-solvent effect exhibited in the dissolving process …
Number of citations: 26 www.sciencedirect.com
OO Wahab, LO Olasunkanmi, KK Govender… - Chemistry Africa, 2022 - Springer
… Responding further, we investigated in this work the degradation of Disperse red 73 [an aminoazobenzene based disperse dye (Fig. 1)] by ·OH radical using density functional theory (…
Number of citations: 1 link.springer.com
AA Kadam, AN Kulkarni, HS Lade… - International …, 2014 - Elsevier
… The purpose of this study was to adsorb azo dye Disperse Red 73 (DR73) on sugarcane bagasse (SCB) and its further bioremediation using consortium-RARB under SSF. The particle …
Number of citations: 31 www.sciencedirect.com
G Meireles, MA Daam, ALM Sanches… - Chemico-Biological …, 2018 - Elsevier
… The aim of this study was to evaluate the potential toxic effects of textile dyes Disperse Red 60, Disperse Red 73 and Disperse Red 78 in zebrafish early life stages. To this end, …
Number of citations: 29 www.sciencedirect.com
JH Franco, AB Aissa, GG Bessegato… - … Science and Pollution …, 2017 - Springer
… This paper presents the preparation, characterization, and optimization of an MMIP for the preconcentration of disperse red 73 dye (DR73) and its subsequent efficient degradation by …
Number of citations: 4 link.springer.com
SS Shimo, MZ Uddin - AATCC Journal of Research, 2021 - journals.sagepub.com
… The best levelness was obtained using CI Disperse Red 73 (an azo-based, low-energy level disperse dye), which exhibited the highest migration index (MI%) value. LDI results were …
Number of citations: 2 journals.sagepub.com
S Yu, H Zhang, L Pei, S Liang, A Dong, J Wang - Fibers and Polymers, 2022 - Springer
… In this paper, two azo disperse dyes with different substituents were synthesized, and compared with CI Disperse Red 73 to study the relationship between structure and dyeing …
Number of citations: 11 link.springer.com

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